molecular formula C8H5F3N2 B2773835 2-Methyl-6-(trifluoromethyl)nicotinonitrile CAS No. 402479-93-0

2-Methyl-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B2773835
CAS No.: 402479-93-0
M. Wt: 186.137
InChI Key: MJTWLXULKGAFMN-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)nicotinonitrile (CAS 402479-93-0) is a high-purity chemical building block specializing in pharmaceutical and agrochemical research. This compound features a molecular formula of C8H5F3N2 and a molecular weight of 186.13 g/mol . Its structure incorporates a pyridine ring system simultaneously substituted with a methyl group, an electron-withdrawing trifluoromethyl group, and a nitrile function, making it a versatile and valuable scaffold for constructing more complex molecules . The presence of the trifluoromethyl group is of particular interest in drug discovery, as it can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity . This multi-functional intermediate is solid at room temperature and should be stored in a cool, dry, and well-ventilated place, kept in a tightly closed container . Researchers utilize this compound in various synthetic transformations, where the nitrile and methyl groups serve as handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) . It is strictly for research applications and is a key synthetic precursor in developing active compounds for potential treatments of central nervous system and peripheral nervous system disorders . Handle with care and refer to the Safety Data Sheet (SDS) for detailed hazard information, as it may be harmful if swallowed, cause skin or eye irritation, and be harmful if inhaled . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c1-5-6(4-12)2-3-7(13-5)8(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTWLXULKGAFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)nicotinonitrile typically involves the reaction of 2-methyl-6-(trifluoromethyl)pyridine with a suitable nitrile source under specific conditions. One common method includes the use of cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like acetonitrile (CH3CN) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Development

2-Methyl-6-(trifluoromethyl)nicotinonitrile has gained attention in medicinal chemistry due to its potential as a pharmaceutical intermediate. It is utilized in the synthesis of various biologically active compounds:

  • Anticancer Agents : Research indicates that derivatives of this compound can inhibit tumor growth by modulating specific cellular pathways. For instance, studies have shown synergistic effects when combined with other anticancer drugs, enhancing therapeutic efficacy against certain cancers.
  • Inflammatory Disorders : The compound has been investigated for its anti-inflammatory properties, potentially acting through modulation of immune responses and inhibition of pro-inflammatory cytokines.

Agrochemical Applications

The trifluoromethyl group in this compound enhances its lipophilicity and biological activity, making it suitable for use in agrochemicals:

  • Pesticides and Herbicides : It serves as an intermediate in the development of novel agrochemical agents designed to target specific pests while minimizing environmental impact .

Biological Research

In biological studies, this compound is used to explore various enzyme interactions and metabolic pathways:

  • Enzyme Activity Studies : It has been employed to investigate the inhibition of key enzymes involved in metabolic processes, such as α-amylase and α-glucosidase, which are relevant in diabetes research.

Material Science

The unique properties of this compound allow its application in material science:

  • Polymer Chemistry : It can be used as a building block for synthesizing polymers with specific properties, including enhanced thermal stability and chemical resistance .

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound revealed its ability to inhibit the growth of certain cancer cell lines. The mechanism involved modulation of the adenosine A2B receptor pathway, leading to decreased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in tumorigenesis.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition demonstrated that derivatives of this compound effectively inhibit α-glucosidase activity, suggesting potential applications in managing blood sugar levels in diabetic patients.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for the development of drugs with improved bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(trifluoromethyl)nicotinonitrile
  • 2-Methyl-5-(trifluoromethyl)nicotinonitrile
  • 2-Methyl-6-(difluoromethyl)nicotinonitrile

Uniqueness

2-Methyl-6-(trifluoromethyl)nicotinonitrile is unique due to the specific positioning of the trifluoromethyl and methyl groups on the pyridine ring, which imparts distinct chemical and physical properties. These properties include increased stability, reactivity, and potential biological activity compared to other similar compounds .

Biological Activity

2-Methyl-6-(trifluoromethyl)nicotinonitrile is a compound that has gained attention in recent years due to its potential biological activities. This article explores its biological activity, particularly focusing on antimicrobial and antiviral properties, structure-activity relationships (SAR), and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C8H6F3N2C_8H_6F_3N_2. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can significantly impact their biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the pyridine nucleus, including this compound. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus31.25
Escherichia coli62.5
Pseudomonas aeruginosa31.25
Acinetobacter baumannii62.5

The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential .

Antiviral Activity

The antiviral properties of pyridine derivatives, including those similar to this compound, have been explored in the context of viral infections such as SARS-CoV-2. The presence of the trifluoromethyl group enhances the interaction with viral proteins, potentially increasing efficacy against viral replication .

Structure-Activity Relationship (SAR)

The incorporation of a trifluoromethyl group at specific positions on the pyridine ring has been shown to improve biological activity significantly. For instance, compounds with this modification exhibit enhanced potency in inhibiting key enzymes involved in bacterial resistance mechanisms and viral replication pathways.

Case Study: SAR Analysis

In a comparative study, various analogs of nicotinonitrile were synthesized and evaluated for their biological activities. The results indicated that:

  • Compounds with a trifluoromethyl group at the 6-position exhibited higher antibacterial activity compared to their non-fluorinated counterparts.
  • The introduction of additional functional groups, such as amines or hydroxyls, further enhanced activity.

These findings underscore the importance of molecular modifications in optimizing therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-methyl-6-(trifluoromethyl)nicotinonitrile with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted pyridine precursors. Key steps include halogenation, trifluoromethylation, and nitrile functionalization. Solvents such as dimethyl sulfoxide (DMSO) or dichloromethane are commonly used, with potassium hydroxide (KOH) as a base catalyst. Temperature control (e.g., 50–80°C) and reaction time optimization (12–24 hours) are critical for achieving yields >75% and purity >95% . Post-synthesis purification via column chromatography or recrystallization is recommended.

Q. How should researchers characterize the physical and chemical properties of this compound?

  • Methodological Answer :

  • Melting Point : Use differential scanning calorimetry (DSC) or capillary methods (reported range: 99–105°C) .
  • Spectroscopy : Employ 1H^1H/13C^{13}C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.3–8.4 ppm) and FT-IR for nitrile group identification (~2220 cm1^{-1}) .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators (e.g., OV/AG/P99 filters for vapor protection), nitrile gloves, and safety goggles. Use closed systems to minimize inhalation exposure .
  • Environmental Controls : Avoid drainage discharge; use chemical waste containers compliant with EPA guidelines .
  • Emergency Measures : In case of fire, use dry powder or CO2_2 extinguishers. Toxic HF gas may form during combustion; evacuate and use self-contained breathing apparatus (SCBA) .

Advanced Research Questions

Q. How does this compound interact with biological targets such as enzymes, and what methodologies are used to study these interactions?

  • Methodological Answer : The compound’s trifluoromethyl and nitrile groups enhance binding to hydrophobic enzyme pockets. Techniques include:

  • Enzyme Inhibition Assays : Measure IC50_{50} values using fluorogenic substrates in metabolic pathway studies (e.g., cytochrome P450 inhibition) .
  • Radiolabeling : Incorporate 18F^{18}F or 14C^{14}C isotopes for tracking distribution in cellular uptake studies .
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs) .

Q. What strategies can resolve discrepancies in reported reactivity or stability data for this compound under varying experimental conditions?

  • Methodological Answer :

  • Controlled Replication : Standardize solvent systems (e.g., DMSO vs. acetonitrile) and atmospheric conditions (e.g., inert N2_2 vs. ambient air) to isolate variables .
  • Advanced Analytics : Use LC-MS to identify degradation byproducts (e.g., hydrolysis of the nitrile group to amides) .
  • Cross-Validation : Compare thermogravimetric analysis (TGA) data with computational stability predictions (DFT calculations) .

Q. How can structural analogs of this compound be designed to enhance selectivity in enzyme inhibition studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO2_2) at the 4-position to modulate electronic effects .
  • Bioisosteric Replacement : Substitute the trifluoromethyl group with -SCF3_3 or -OCF3_3 to alter lipophilicity and binding kinetics .
  • In Silico Screening : Perform virtual libraries of ~1,000 analogs using QSAR models to prioritize synthesis targets .

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